molecular formula C7H6BrIN2O B14914780 1-(2-Bromo-4-iodophenyl)urea

1-(2-Bromo-4-iodophenyl)urea

Katalognummer: B14914780
Molekulargewicht: 340.94 g/mol
InChI-Schlüssel: ADUOSCNNHYBTLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-iodophenyl)urea is an organic compound with the molecular formula C7H6BrIN2O. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a urea moiety. The unique combination of halogens in its structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-iodophenyl)urea typically involves the reaction of 2-bromo-4-iodoaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromo-4-iodophenyl)urea undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-iodophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-iodophenyl)urea involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with biological molecules, potentially disrupting their normal function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-iodophenyl)urea can be compared with other halogenated phenylureas, such as:

  • 1-(2-Chloro-4-iodophenyl)urea
  • 1-(2-Bromo-4-fluorophenyl)urea
  • 1-(2-Iodo-4-chlorophenyl)urea

These compounds share similar structural features but differ in the specific halogens attached to the phenyl ring. The unique combination of bromine and iodine in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H6BrIN2O

Molekulargewicht

340.94 g/mol

IUPAC-Name

(2-bromo-4-iodophenyl)urea

InChI

InChI=1S/C7H6BrIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12)

InChI-Schlüssel

ADUOSCNNHYBTLP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)Br)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.